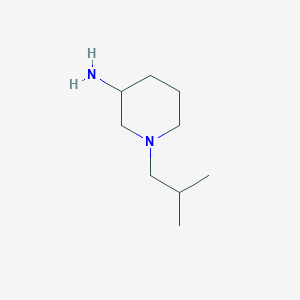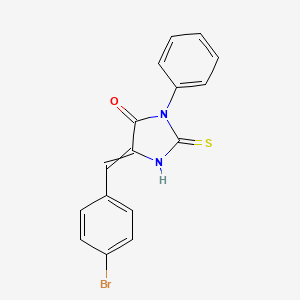
(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Descripción general
Descripción
(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is an organic compound of the imidazolone family. It is a colorless solid that has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. The compound is known to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Aplicaciones Científicas De Investigación
Photo-inhibition Effect
The compound has been investigated for its photo-inhibition effect due to the presence of a strong electron-withdrawing nitro group. Researchers found that this nitro group significantly inhibits the photo-reactivity of the compound. The molecular structure and functional groups play a crucial role in determining the photochemical behavior of chromophoric compounds .
Nonlinear Optical Material
Another application lies in its potential as a third-order nonlinear optical material. The compound’s synthesis and characterization reveal its suitability for optical activity. The absorption in the ultraviolet (UV) region further supports its use in this field .
Regioselective Synthesis
The compound can participate in regioselective reactions. For instance, it can be involved in the regioselective synthesis of spiro-pyrazoline-imidazolidine-2,4-diones through a 1,3-dipolar cycloaddition reaction with nitrile imines. This application highlights its versatility in organic synthesis .
Structural Studies
Researchers have also studied the structural properties of the compound. Its crystal structure and molecular arrangement have been analyzed using techniques such as X-ray diffraction (XRD) and theoretical calculations. These studies contribute to our understanding of its properties and potential applications .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with cell protein tubulin and microtubules . These structures play a key role in cell division, and their disruption can lead to antimitotic effects .
Mode of Action
It has been suggested that it may exert its effects through a cytostatic mechanism . This means that it may inhibit cell division and proliferation, potentially leading to the death of cancer cells .
Biochemical Pathways
Given its potential interaction with tubulin and microtubules, it may affect the mitotic spindle assembly, chromosome segregation, and cytokinesis, all of which are crucial processes in cell division .
Result of Action
The compound has been found to have a definite cytostatic effect on the A549 human epithelial carcinoma cancer cell line . . This suggests that it may have a unique mechanism of action that warrants further investigation.
Action Environment
This compound represents an interesting lead for additional investigation into its cytostatic action and potential use in cancer treatment .
Propiedades
IUPAC Name |
5-[(4-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJLSHOLYBISMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-bromobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



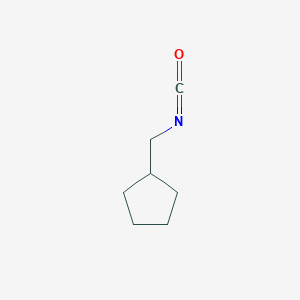
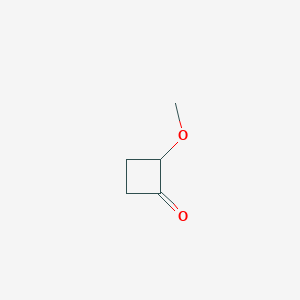
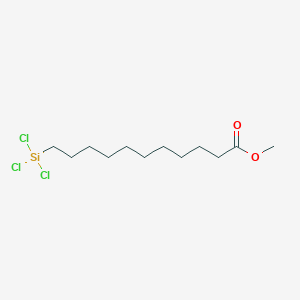
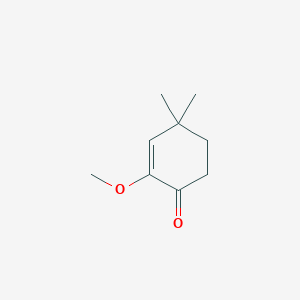


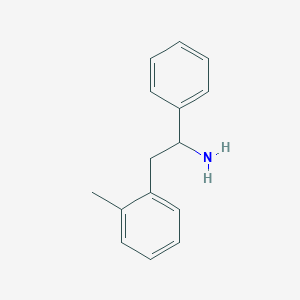
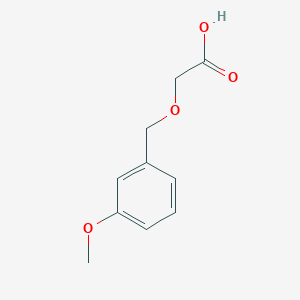
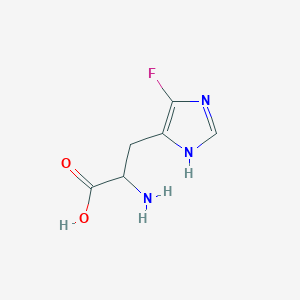
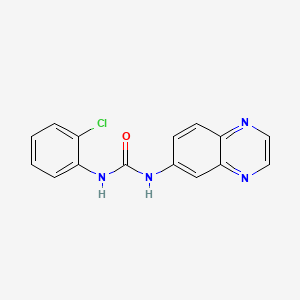
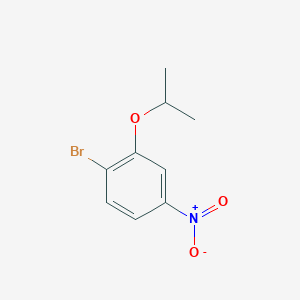
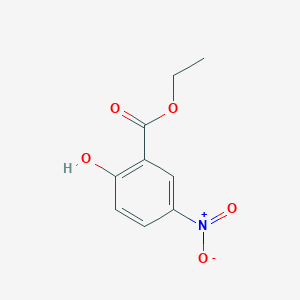
![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)
